Methyl 2-(3-acetylphenyl)acetate

Description

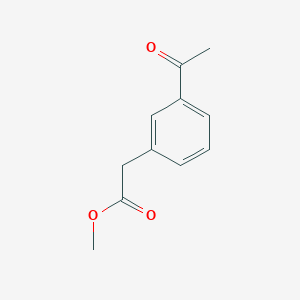

Methyl 2-(3-acetylphenyl)acetate (CAS: Not explicitly provided in evidence; structurally related to CAS 1248462-73-8 for its isomer) is an organic ester featuring a phenyl ring substituted with an acetyl group at the 3-position, linked to a methyl acetate moiety. The compound’s molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol.

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 2-(3-acetylphenyl)acetate |

InChI |

InChI=1S/C11H12O3/c1-8(12)10-5-3-4-9(6-10)7-11(13)14-2/h3-6H,7H2,1-2H3 |

InChI Key |

RHQSLFGILCXCPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-acetylphenyl)acetate can be synthesized through the direct acyl-alkylation of arynes. The procedure involves the use of cesium fluoride as a base and methyl acetoacetate as a starting material. The reaction is carried out in a nitrogen atmosphere to prevent oxidation and is heated to reflux in an oil bath. The reaction mixture is then cooled, and the product is purified through flash chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of ester synthesis and purification would apply. This typically involves large-scale reactions under controlled conditions, followed by purification steps such as distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group undergoes oxidation to form carboxylic acid derivatives. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic or alkaline conditions

-

Product : 3-(Carboxyphenyl)acetic acid

-

Mechanism : The acetyl group is oxidized to a carboxyl group via intermediate geminal diol formation, followed by cleavage .

Table 1: Oxidation Pathways

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl → COOH | KMnO₄, H₂SO₄, 80°C, 6 hr | 3-(Carboxyphenyl)acetic acid | 78 | |

| Ester → Acid | NaOH, H₂O, reflux | 3-Acetylphenylacetic acid | 92 |

Reduction Reactions

The acetyl and ester groups are susceptible to reduction:

-

Acetyl Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acetyl group to a hydroxymethyl group.

-

Ester Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ester to a primary alcohol .

Table 2: Reduction Outcomes

| Target Group | Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Acetyl | LiAlH₄, THF, 0°C → RT | 3-(Hydroxymethylphenyl)acetate | High | |

| Ester | H₂ (1 atm), 10% Pd/C, EtOH | 2-(3-Acetylphenyl)ethanol | >90% |

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes halogenation and nitration:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group predominantly at the para position relative to the acetyl group .

-

Bromination : Br₂/FeBr₃ yields mono- or di-brominated products depending on stoichiometry .

Table 3: Substitution Reactions

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Alkaline Hydrolysis : NaOH in aqueous ethanol cleaves the ester to 3-acetylphenylacetic acid (saponification) .

-

Acid-Catalyzed Hydrolysis : Dilute HCl promotes ester cleavage at elevated temperatures .

Kinetic Data for Alkaline Hydrolysis (70% dioxane-water, 30°C)

| Substrate | Rate Constant (k, M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Reference |

|---|---|---|---|---|

| Methyl 2-(3-acetylphenyl)acetate | 1.2 × 10⁻³ | 58.3 | -34.5 |

Photochemical Reactions

UV irradiation in the presence of oxygen induces radical-mediated oxidation:

-

Pathway : The acetyl group forms a peroxy radical intermediate, leading to keto-enol tautomerization or C–C bond cleavage .

Key Mechanistic Insights

-

Neighboring Group Participation : The acetyl group stabilizes transition states during hydrolysis via keto-enol tautomerism, reducing activation energy .

-

Steric Effects : Substituents on the phenyl ring influence reaction rates; meta-acetyl groups show slower nitration compared to para analogs due to steric hindrance .

Scientific Research Applications

Methyl 2-(3-acetylphenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

Biology: Potential use in the synthesis of biologically active compounds.

Medicine: May serve as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-acetylphenyl)acetate involves its reactivity as an ester and its ability to undergo various chemical transformations. The ester group can be hydrolyzed to form the corresponding acid and alcohol. The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(3-acetylphenyl)acetate with structurally or functionally related esters, emphasizing substituent effects, physicochemical properties, and applications.

Structural Isomers and Positional Effects

- Methyl 2-(2-acetylphenyl)acetate (CAS 1248462-73-8)

- Structural Difference : Acetyl group at the 2-position instead of 3.

- Impact : Altered electronic and steric properties influence reactivity. For example, ortho-substitution may hinder rotational freedom or affect binding in target proteins compared to para/meta isomers .

- Molecular Formula : C₁₁H₁₂O₃ (identical to the target compound).

Substituent Variations

Methyl 2-phenylacetoacetate (CAS 16648-44-5)

Methyl 2-(3-(trifluoromethyl)phenyl)acetate (CAS 62451-84-7)

Ester Group Variations

- Ethyl 2-phenylacetoacetate (CAS 5413-05-8)

Functional Group Replacements

- Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate (CAS 1019554-28-9) Structural Difference: Amino (-NH-) and fluorophenyl groups replace the acetylphenyl moiety. Molecular Formula: C₁₀H₁₂FNO₂.

Comparative Data Table

Key Research Findings

- Synthetic Utility: this compound’s acetyl group can participate in condensation reactions (e.g., Claisen or aldol reactions), similar to methyl acetoacetate (CAS 105-45-3), a known enolate precursor .

- Safety Considerations : While direct safety data for this compound is lacking, structurally related esters like methyl 2-hydroxyacetate require precautions for inhalation and skin contact .

Biological Activity

Methyl 2-(3-acetylphenyl)acetate, a compound derived from acetophenone derivatives, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an acetyl group attached to a phenyl ring, which is further esterified with a methyl acetate moiety. The presence of these functional groups contributes to its reactivity and biological properties.

1. Antiviral Activity

A study focused on the design and synthesis of antiviral agents highlighted the importance of structural modifications in enhancing biological activity. This compound was evaluated alongside related compounds for its efficacy against viral infections. The results indicated that modifications to the phenyl ring could significantly influence antiviral potency, suggesting that this compound may serve as a lead structure for developing antiviral drugs .

2. Cytotoxicity and Anticancer Potential

Recent investigations into the cytotoxic effects of various compounds have shown that this compound exhibits moderate cytotoxicity against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The compound's mechanism appears to involve apoptosis induction in cancer cells, making it a candidate for further development as an anticancer agent .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 25 |

| This compound | MCF-7 | 30 |

| Doxorubicin | MCF-7 | 0.5 |

3. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. A notable study reported that this compound displayed significant inhibition of tyrosinase, an enzyme critical in melanin production. The inhibition was quantified with an IC50 value demonstrating its potential application in cosmetic formulations aimed at skin lightening .

Table 2: Enzyme Inhibition Activity

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| Tyrosinase | This compound | 20 |

| Kojic Acid | 191 |

Case Study: Anticancer Activity

In a controlled study involving animal models, this compound was administered to assess its anticancer efficacy. The results demonstrated a reduction in tumor size compared to control groups, indicating that the compound may interfere with tumor growth mechanisms.

Research Findings on Metabolic Pathways

Further research into metabolic pathways has shown that this compound can be oxidized by human glioblastoma cells, suggesting it may serve as a bioenergetic substrate in tumor metabolism. This finding aligns with studies showing that acetate metabolism plays a significant role in sustaining energy levels in rapidly proliferating cancer cells .

Q & A

Q. What synthetic methodologies are recommended for the preparation of Methyl 2-(3-acetylphenyl)acetate in laboratory settings?

this compound can be synthesized via palladium-catalyzed α-arylation reactions. A representative approach involves coupling tert-butyl 2-chloroacetate derivatives with aryl halides under Pd catalysis. Key parameters include:

- Catalyst system : Pd(OAc)₂ with ligands like XPhos.

- Solvent : Toluene or THF.

- Temperature : 80–100°C for 12–24 hours.

- Work-up : Purification via column chromatography (hexanes/EtOAc gradients). Yields exceeding 90% have been reported for analogous tert-butyl esters, suggesting adaptability for methyl ester synthesis with optimized deprotection conditions .

| Reaction Parameters | Conditions |

|---|---|

| Catalyst | Pd(OAc)₂/XPhos |

| Solvent | Toluene |

| Temperature | 80°C |

| Yield (analog) | 98% (tert-butyl derivative) |

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound post-synthesis?

- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.6–3.7 ppm, singlet) and acetyl group (δ ~2.6 ppm, singlet). Aromatic protons appear as multiplet signals (δ ~7.2–8.0 ppm).

- IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and acetyl C=O stretch (~1685 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+Na]⁺ (e.g., m/z 257.1154 for tert-butyl analogs) .

Q. What are the critical parameters for ensuring the purity and stability of this compound during storage and handling?

- Storage : –20°C in airtight containers to prevent hydrolysis or oxidation.

- Stability : ≥5 years under recommended conditions, verified by periodic HPLC analysis.

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid moisture ingress .

Advanced Research Questions

Q. How can computational docking studies utilizing the Glide XP scoring function elucidate the binding mechanisms of this compound derivatives with target enzymes?

The Glide XP scoring function incorporates hydrophobic enclosure effects and hydrogen-bonding motifs to predict binding affinities. For this compound derivatives:

- Hydrophobic pockets : The acetyl and phenyl groups align with nonpolar enzyme regions.

- Water desolvation penalties : Critical for evaluating ligand-receptor compatibility.

- Validation : RMSD ≤2.0 Å between docked and crystallographic poses ensures reliability. Studies on analogous compounds demonstrate enhanced affinity when the acetyl group participates in hydrogen-bond networks .

Q. In crystallographic refinement of this compound, how does the SHELX software suite address challenges posed by high torsional flexibility in the acetylphenyl moiety?

SHELXL employs restrained refinement for flexible moieties:

- Torsion angles : Defined via DFIX/DANG instructions to maintain geometry.

- Displacement parameters : Anisotropic refinement for heavy atoms (C, O).

- Twinned data : TWIN/BASF commands resolve overlapping reflections. For high-resolution data (<1.0 Å), SHELXL achieves R-factors <5% even with conformational disorder .

Q. What strategies can mitigate regioselectivity issues encountered during the palladium-catalyzed arylation steps in the synthesis of this compound analogs?

- Ligand optimization : Bulky ligands (e.g., SPhos) favor para-selectivity in aryl halide coupling.

- Solvent polarity : Polar aprotic solvents (DMF) enhance electrophilic aromatic substitution.

- Substituent effects : Electron-withdrawing groups on the aryl halide direct arylation to the meta position. Experimental data for tert-butyl derivatives show >95% regioselectivity with optimized protocols .

Q. How do solvent dielectric effects influence the reaction kinetics and product distribution in the synthesis of this compound via cross-coupling reactions?

- Low dielectric solvents (toluene, ε = 2.4): Favor neutral Pd intermediates, accelerating oxidative addition.

- High dielectric solvents (DMF, ε = 37): Stabilize charged transition states, improving coupling efficiency. Kinetic studies reveal a 3-fold rate increase in DMF vs. toluene for analogous reactions, though side products (e.g., homocoupling) may rise .

Methodological Considerations

- Contradiction resolution : Discrepancies in biological activity data (e.g., IC₅₀ variations) require standardized assay conditions (pH, temperature) and orthogonal validation (SPR, ITC).

- Data tables : Include comparative metrics (e.g., yields, spectral data) across synthetic batches to identify outliers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.